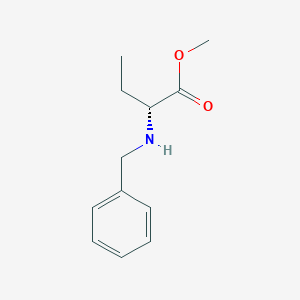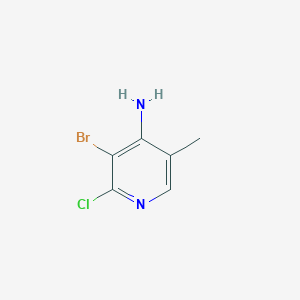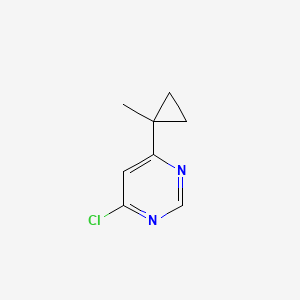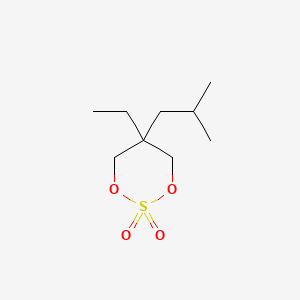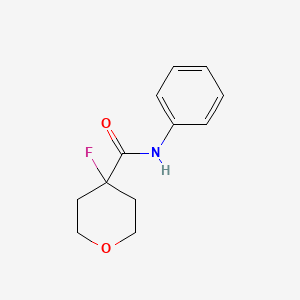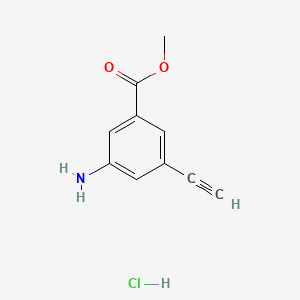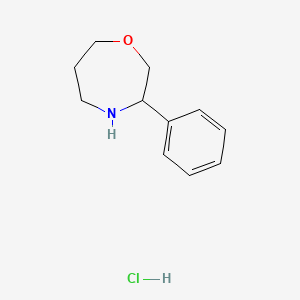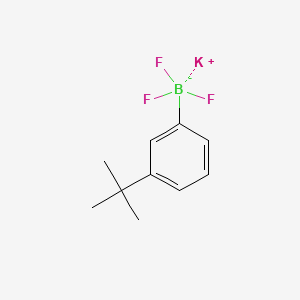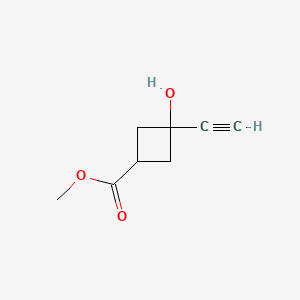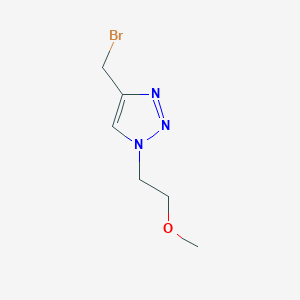
Sodium 4-chloro-6-methylpyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-chloro-6-methylpyridine-2-carboxylate is a chemical compound with the molecular formula C7H6ClNO2Na. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-chloro-6-methylpyridine-2-carboxylate typically involves the reaction of 4-chloro-6-methylpyridine-2-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a temperature of around 60-70°C and a pH of 8-9 to ensure complete conversion of the acid to its sodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically obtained through filtration, washing, and drying processes.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 4-chloro-6-methylpyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include carboxylic acid derivatives.
Reduction Reactions: Products include reduced pyridine derivatives.
Applications De Recherche Scientifique
Sodium 4-chloro-6-methylpyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Sodium 4-chloro-6-methylpyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The pathways involved in this mechanism include the inhibition of key metabolic enzymes, which can affect various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-6-methylpyridine-4-carboxylic acid
- Methyl 2-chloro-6-methylpyridine-4-carboxylate
- 2-Chloro-6-methylpyridine-4-carbonyl chloride
Uniqueness
Sodium 4-chloro-6-methylpyridine-2-carboxylate is unique due to its sodium salt form, which enhances its solubility in water compared to its acid or ester counterparts. This increased solubility makes it more suitable for certain applications, particularly in aqueous environments.
Propriétés
Formule moléculaire |
C7H5ClNNaO2 |
|---|---|
Poids moléculaire |
193.56 g/mol |
Nom IUPAC |
sodium;4-chloro-6-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C7H6ClNO2.Na/c1-4-2-5(8)3-6(9-4)7(10)11;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |
Clé InChI |
BTABPASEWSTAGZ-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=CC(=N1)C(=O)[O-])Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


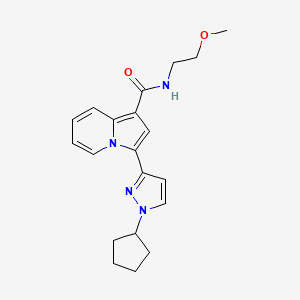
![4-[(2-Methylpropanoyl)oxy]butanoic acid](/img/structure/B13456994.png)
